Carbethoxy propionyldithranol
Carbethoxy propionyldithranol
Brand Name:
Vulcanchem
CAS No.:
116293-88-0
VCID:
VC20860885
InChI:
InChI=1S/C20H18O6/c1-2-26-16(24)10-9-15(23)17-11-5-3-7-13(21)18(11)20(25)19-12(17)6-4-8-14(19)22/h3-8,17,21-22H,2,9-10H2,1H3
SMILES:
CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
Molecular Formula:
C20H18O6
Molecular Weight:
354.4 g/mol
Carbethoxy propionyldithranol
CAS No.: 116293-88-0
Cat. No.: VC20860885
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116293-88-0 |
|---|---|
| Molecular Formula | C20H18O6 |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | ethyl 4-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4-oxobutanoate |
| Standard InChI | InChI=1S/C20H18O6/c1-2-26-16(24)10-9-15(23)17-11-5-3-7-13(21)18(11)20(25)19-12(17)6-4-8-14(19)22/h3-8,17,21-22H,2,9-10H2,1H3 |
| Standard InChI Key | NPVYNFQZZZKDEI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
| Canonical SMILES | CCOC(=O)CCC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator